BMD4503-2 - 301357-87-9

BMD4503-2

Catalog Number: EVT-262877
CAS Number: 301357-87-9
Molecular Formula: C26H21N5O3S
Molecular Weight: 483.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMD4503-2 is an LRP5/6-sclerostin interaction inhibitor. BMD4503-2 recovers the downregulated activity of the Wnt/β-catenin signaling pathway by competitively binding to the LRP5/6-sclerostin complex.
Synthesis Analysis

The synthesis of BMD4503-2 involves several key steps typically associated with organic synthesis techniques. While specific proprietary methods may not be publicly detailed, general approaches to synthesizing such compounds often include:

  1. Starting Materials: Identification of suitable precursors that can undergo chemical transformations to yield the desired product.
  2. Reagents and Catalysts: Utilization of specific reagents that facilitate the reaction, such as coupling agents or catalysts that enhance reaction efficiency.
  3. Reaction Conditions: Control over temperature, pressure, and solvent systems to optimize yield and purity.
  4. Purification: Techniques such as chromatography or crystallization to isolate BMD4503-2 from by-products.

The synthesis process must also be carefully monitored using analytical techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy to confirm the identity and purity of the compound.

Molecular Structure Analysis

BMD4503-2's molecular structure is characterized by its ability to interact with the LRP5/6 receptors. The specific structural features that contribute to its function include:

  • Functional Groups: The presence of specific functional groups that allow for effective binding to target proteins.
  • Three-Dimensional Configuration: The spatial arrangement of atoms in BMD4503-2 influences its binding affinity and specificity towards sclerostin.
  • Molecular Weight: The molecular weight of BMD4503-2 is a critical factor in its pharmacokinetic properties.

Detailed structural analysis often involves X-ray crystallography or advanced computational modeling techniques to predict how BMD4503-2 interacts with biological targets.

Chemical Reactions Analysis

BMD4503-2 participates in several chemical reactions primarily related to its role as an inhibitor:

  1. Binding Reactions: The primary reaction involves the binding of BMD4503-2 to the LRP5/6-sclerostin complex, which prevents sclerostin from inhibiting Wnt signaling.
  2. Signal Transduction Modulation: By inhibiting this interaction, BMD4503-2 promotes the activation of downstream signaling pathways that are critical for osteogenesis.
  3. Potential Degradation Pathways: Understanding how BMD4503-2 is metabolized and potentially degraded in biological systems is essential for assessing its stability and efficacy.

The kinetics of these reactions can be analyzed using various biochemical assays to determine binding affinities and inhibition constants.

Mechanism of Action

The mechanism of action for BMD4503-2 revolves around its ability to inhibit the interaction between LRP5/6 and sclerostin:

Research studies often employ cellular assays to demonstrate these effects quantitatively.

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of BMD4503-2 is crucial for its application in research and potential therapeutic use:

  • Solubility: Solubility profiles in various solvents can influence bioavailability.
  • Stability: Thermal stability and reactivity under different pH conditions are important for storage and formulation.
  • Melting Point and Boiling Point: These properties help predict behavior during processing and application.

Such properties are typically assessed through standardized testing methods in pharmaceutical development.

Applications

BMD4503-2 has significant scientific applications, particularly in the fields of pharmacology and biochemistry:

  1. Bone Health Research: It serves as a valuable tool for studying bone metabolism and disorders related to bone density.
  2. Therapeutic Development: Potential development as a therapeutic agent for osteoporosis or other conditions characterized by low bone mass.
  3. Biological Pathway Studies: Utilized in research focused on Wnt signaling pathways, contributing to broader insights into developmental biology and regenerative medicine.

The ongoing research into BMD4503-2 highlights its potential impact on treating skeletal diseases by modulating critical biological pathways involved in bone health.

Molecular Mechanisms of BMD4503-2 in Modulating Wnt/β-Catenin Signaling

Inhibition of LRP5/6-Sclerostin Interaction: Competitive Binding Dynamics

BMD4503-2 (N-(4-(N-(3-(Naphthalen-1-ylamino)quinoxalin-2-yl)sulfamoyl)phenyl)acetamide) is a quinoxaline derivative designed to disrupt the protein-protein interaction between low-density lipoprotein receptor-related proteins 5/6 (LRP5/6) and sclerostin (SOST), a key endogenous inhibitor of the Wnt/β-catenin pathway. Sclerostin binds to the first β-propeller domain of LRP5/6 via a conserved "NXI" motif (Asn117-Ile118 in sclerostin), forming hydrogen bonds with LRP6 residues Asn185 and Arg141 and hydrophobic interactions with Trp157/Trp183. This binding sterically blocks Wnt ligands from activating the LRP5/6-Frizzled receptor complex [7] [8].

BMD4503-2 competitively occupies the sclerostin-binding pocket on LRP6 through:

  • Hydrogen bonding: Quinoxaline nitrogen atoms bind Arg141 and Arg28 of LRP6
  • Hydrophobic insertion: The 3-(trifluoromethyl)benzene group docks into a cavity framed by Trp157/Trp183
  • Cation-π stacking: The benzenesulfonamide group interacts with Arg28 [7]

Computational simulations confirm that BMD4503-2 mimics the "handshake" interaction of sclerostin’s Asn117 with LRP6’s Asn185, achieving inhibition constants (Ki) in the low micromolar range. This prevents sclerostin-mediated internalization of LRP5/6 receptors, restoring Wnt pathway activity [7] [8].

Table 1: Key Binding Interactions of BMD4503-2 with LRP6

LRP6 ResidueInteraction TypeBMD4503-2 Functional Group
Arg141Hydrogen bondingQuinoxaline nitrogens
Trp157/Trp183Hydrophobic3-(Trifluoromethyl)benzene
Arg28Cation-π stackingBenzenesulfonamide
Asn185"Handshake" mimicryCore scaffold

Restoration of Wnt/β-Catenin Pathway Activity in Osteoporosis Pathogenesis

In osteoporosis, sclerostin overexpression by osteocytes suppresses bone formation by inhibiting Wnt/β-catenin signaling in osteoblasts. BMD4503-2 reverses this inhibition by liberating LRP5/6 co-receptors, enabling Wnt ligands (e.g., Wnt3a) to initiate signal transduction. This leads to:

  • Stabilization of β-catenin: Disruption of the destruction complex (APC/AXIN/GSK3β/CK1α) reduces phosphorylation and proteasomal degradation of β-catenin [1] [4]
  • Activation of osteogenic genes: Nuclear β-catenin induces expression of RUNX2, Osterix (SP7), and Osteocalcin (BGLAP), driving osteoblast differentiation and bone mineralization [8]
  • Suppression of bone resorption: Wnt activation downregulates RANKL/OPG ratio, inhibiting osteoclastogenesis [4]

Table 2: Osteogenic Effects of BMD4503-2-Mediated Wnt Pathway Activation

Target ProcessMolecular OutcomeTherapeutic Impact
Osteoblast differentiatio↑ RUNX2, SP7, ALP activityEnhanced bone matrix synthesis
β-catenin stabilization↓ Phosphorylation at Ser33/Ser37/Thr41Nuclear translocation of β-catenin
Osteoclast regulation↓ RANKL/OPG ratioReduced bone resorption

Cross-Talk with Oncogenic Pathways: EGFR, Hippo/YAP, and PI3K/AKT Interactions

The Wnt/β-catenin pathway intersects with multiple oncogenic cascades, and BMD4503-2 may indirectly influence these networks:

  • EGFR Signaling: Epidermal growth factor receptor (EGFR) activation inhibits the Hippo pathway kinase LATS1/2, promoting nuclear translocation of YAP/TAZ. YAP then transcriptionally upregulates EGFR ligands (e.g., TGF-α, AREG), creating a feed-forward loop. While BMD4503-2 primarily targets Wnt signaling, elevated β-catenin may synergize with EGFR-driven proliferation in cancers like HNSCC [3] [6] [9].
  • Hippo/YAP Pathway: Dysregulated Wnt/β-catenin signaling enhances YAP expression via β-catenin/TCF4 binding to the YAP gene enhancer. Nuclear YAP/β-catenin complexes co-activate proliferative genes (e.g., CYR61, CTGF), particularly in FAT1-mutant tumors where Hippo signaling is impaired [3] [9].
  • PI3K/AKT Axis: PI3K activation destabilizes the β-catenin destruction complex by inhibiting GSK3β. Conversely, Wnt/β-catenin can upregulate PIK3CA expression. BMD4503-2 does not directly inhibit PI3K but may alter this cross-talk in cancers with PTEN loss or PIK3CA mutations [4] [9].

Table 3: Oncogenic Pathway Interactions Modulated by Wnt/β-Catenin Activation

PathwayInteraction MechanismPotential Impact of BMD4503-2
EGFRYAP-mediated ligand overexpression → EGFR activation↑ Proliferation in Wnt-activated cancers
Hippo/YAPβ-catenin/TCF4 binds YAP enhancer; FAT1 loss inactivates HippoSynergistic tumor growth
PI3K/AKTAKT phosphorylates/inhibits GSK3β → β-catenin stabilityFeedback loop amplification

Transcriptional Regulation via TCF/LEF Complex Activation

BMD4503-2-mediated accumulation of β-catenin drives its nuclear translocation and association with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors. The β-catenin/TCF complex recruits co-activators (e.g., BCL9, Pygopus) to displace transcriptional repressors (e.g., Groucho), activating target genes [1] [4]. Key regulated genes include:

  • Cell proliferation: MYC, CCND1 (cyclin D1)
  • Stemness maintenance: SOX2, OCT4
  • Matrix remodeling: MMP7, CD44
  • Angiogenesis: VEGF

Chromatin immunoprecipitation studies confirm β-catenin/TCF4 occupancy at promoters of these genes following Wnt pathway activation. In osteoporosis, this promotes osteoblast precursor expansion, while in cancer, it may drive tumor progression [1] [4].

Table 4: Key Transcriptional Targets of β-Catenin/TCF Complex

Gene TargetFunctionRole in Disease
MYCCell cycle progressionOsteoblast expansion; tumor proliferation
CCND1G1/S transition regulationBone formation; cancer growth
SOX2Stem cell pluripotencyMesenchymal stem cell renewal
VEGFAngiogenesis promotionBone vascularization; tumor metastasis

Properties

CAS Number

301357-87-9

Product Name

BMD4503-2

IUPAC Name

N-[4-[[3-(naphthalen-1-ylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide

Molecular Formula

C26H21N5O3S

Molecular Weight

483.5 g/mol

InChI

InChI=1S/C26H21N5O3S/c1-17(32)27-19-13-15-20(16-14-19)35(33,34)31-26-25(29-23-10-4-5-11-24(23)30-26)28-22-12-6-8-18-7-2-3-9-21(18)22/h2-16H,1H3,(H,27,32)(H,28,29)(H,30,31)

InChI Key

NCZQTIRXSCXOKR-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC5=CC=CC=C54

Solubility

Soluble in DMSO

Synonyms

BMD4503-2; BMD45032; BMD4503 2; BMD-4503-2; BMD 45032; BMD-45032

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC5=CC=CC=C54

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.